2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline
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Overview
Description
2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H6Cl2F3N. This compound is characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to an aniline ring. It is commonly used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions due to its stability and reactivity .
Mode of Action
The compound’s chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations . This suggests that the compound interacts with its targets by substituting or cross-coupling with them, leading to changes in their structure and function.
Biochemical Pathways
It’s known that the compound is used as a chemical intermediate for the synthesis of several crop-protection products , indicating that it may affect pathways related to pest resistance in crops.
Pharmacokinetics
The compound’s unique physicochemical properties, such as its stability and reactivity , suggest that it may have good bioavailability.
Result of Action
The compound’s use in the synthesis of crop-protection products suggests that it may have effects at the molecular and cellular levels that contribute to pest resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline typically involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of new agrochemicals and pharmaceuticals .
Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal research. They are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of herbicides, insecticides, and fungicides. Its unique chemical properties make it a valuable component in the formulation of these products .
Comparison with Similar Compounds
- 2,4-Dichloro-6-(trifluoromethyl)aniline
- 2,3-Dichloro-5-(trichloromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it particularly useful in the synthesis of specific agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
2,3-dichloro-6-methyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14/h2H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNJUZXJVHMOHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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